molecular formula C20H15FN2O2S B14102455 3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14102455
M. Wt: 366.4 g/mol
InChI Key: RYMNFPUVHYSKEO-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thienopyrimidine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluorophenyl and 4-methylbenzyl groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for further research and development .

Properties

Molecular Formula

C20H15FN2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15FN2O2S/c1-13-6-8-14(9-7-13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-5-3-2-4-15(16)21/h2-11H,12H2,1H3

InChI Key

RYMNFPUVHYSKEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3

Origin of Product

United States

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